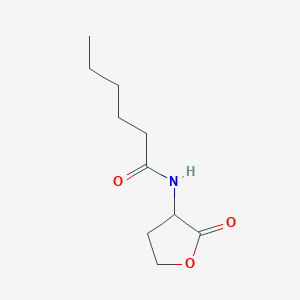

N-Hexanoyl-DL-homoserine lactone

描述

N-己酰-DL-高丝氨酸内酯: 属于N-酰基-高丝氨酸内酯家族的一员。这些化合物因其在群体感应中的作用而闻名,群体感应是细菌细胞间通讯的一种机制。 N-己酰-DL-高丝氨酸内酯在调节革兰氏阴性菌(如大肠杆菌和沙门氏菌)的基因表达方面尤其重要 .

准备方法

合成路线和反应条件: N-己酰-DL-高丝氨酸内酯可以通过高丝氨酸内酯与己酰氯之间的反应合成。该反应通常在碱(如三乙胺)存在下进行,以中和盐酸副产物。 该反应在无水条件下进行,以防止酰氯水解 .

工业生产方法: N-己酰-DL-高丝氨酸内酯的工业生产涉及类似的合成路线,但规模更大。 该过程包括纯化步骤,如重结晶或色谱法,以达到研究和应用所需的高纯度水平 .

化学反应分析

反应类型: N-己酰-DL-高丝氨酸内酯会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 还原反应可以将其转化为醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要产物:

氧化: 羧酸。

还原: 醇。

取代: 各种取代的内酯或开链衍生物.

科学研究应用

Plant Disease Management

N-Hexanoyl-DL-homoserine lactone has been shown to enhance plant resistance to pathogens. For instance, studies indicate that applying C6-HSL at a concentration of 60 µM to tomato leaves significantly suppresses lesions caused by the pathogenic fungus Botrytis cinerea . This effect is attributed to the induction of systemic resistance mechanisms within the plant, which may involve jasmonic acid signaling pathways .

Growth Promotion

In addition to disease resistance, C6-HSL has demonstrated growth-promoting effects on plants. Research involving Arabidopsis thaliana seedlings revealed that treatment with 10 µM C6-HSL increased root length and shoot diameter in hydroponic systems . This suggests potential applications in enhancing crop yields through improved root development.

Wastewater Treatment

This compound plays a pivotal role in algal-bacterial interactions within wastewater treatment systems. A study highlighted that C6-HSL enhances chlorophyll-a concentration and carbon fixation enzyme activities in algae when used in algal-bacteria systems . Specifically, a concentration of 10 ng/L of C6-HSL increased chlorophyll-a levels by 40% and boosted carbonic anhydrase activity significantly . These findings underscore the potential for C6-HSL to improve the efficiency of bioremediation processes.

Biofilm Formation Regulation

C6-HSL is also implicated in biofilm formation regulation. In bacterial communities, it facilitates communication that can lead to biofilm development, which is essential for nutrient cycling and pollutant degradation in environmental settings. The ability of C6-HSL to influence biofilm dynamics presents opportunities for optimizing biotechnological applications in waste management .

Virulence Regulation

In medical research, this compound has been identified as a regulator of virulence factors in pathogenic bacteria. For example, it influences the production of virulence-associated traits in Pseudomonas aeruginosa, a major pathogen in cystic fibrosis patients . By understanding the QS mechanisms mediated by C6-HSL, researchers aim to develop strategies for infection prevention and treatment.

Biotechnology and Biosensors

C6-HSL's role as an autoinducer opens avenues for its use in biosensors designed to detect bacterial contamination or monitor microbial activity. The ability to manipulate QS pathways using C6-HSL could lead to novel biosensing technologies that provide real-time data on microbial populations and their metabolic states .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Hu et al., 2018 | Application of 60 µM C6-HSL reduced lesions from B. cinerea on tomato plants | Plant disease management |

| von Rad et al., 2008 | Increased root length and shoot diameter in A. thaliana at 10 µM | Agricultural growth promotion |

| Algae-Bacteria System Study | 10 ng/L C6-HSL enhanced chlorophyll-a concentration by 40% | Wastewater treatment optimization |

| Virulence Regulation Study | C6-HSL modulates virulence factors in P. aeruginosa | Medical research for infection control |

作用机制

N-己酰-DL-高丝氨酸内酯通过群体感应发挥作用。它与细菌中的特定受体蛋白结合,导致靶基因的激活或抑制。这种调节会影响各种细菌行为,包括毒力、生物膜形成和抗生素耐药性。 分子靶标包括 LuxR 型受体,它们是转录调节因子,在 N-酰基-高丝氨酸内酯存在的情况下调节基因表达 .

相似化合物的比较

类似化合物:

- N-丁酰-DL-高丝氨酸内酯

- N-辛酰-DL-高丝氨酸内酯

- N-癸酰-DL-高丝氨酸内酯

比较: N-己酰-DL-高丝氨酸内酯因其特定的酰基链长度而具有独特性,这会影响其与受体蛋白的结合亲和力和特异性。这种特异性决定了它在不同细菌种类中的作用及其在群体感应中的有效性。 与更短或更长的酰基链同系物相比,N-己酰-DL-高丝氨酸内酯具有不同的生物活性,并具有不同的应用 .

生物活性

N-Hexanoyl-DL-homoserine lactone (C6-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing. This compound has garnered attention for its diverse biological activities, impacting both microbial and plant systems. This article explores the biological activity of C6-HSL, highlighting its effects on bacteria, algae, and plants, supported by relevant case studies and research findings.

1. Quorum Sensing in Bacteria

C6-HSL is primarily recognized for its role in bacterial communication through quorum sensing, a process that allows bacteria to coordinate behavior based on population density. This signaling molecule influences various physiological processes, including biofilm formation and the production of virulence factors.

Key Findings:

- In Pseudomonas aeruginosa, C6-HSL regulates genes associated with biofilm formation, enhancing the bacterium's ability to establish infections in host organisms .

- C6-HSL has been shown to induce violacein production in Chromobacterium violaceum, indicating its role in modulating pigment synthesis via quorum sensing mechanisms .

2. Effects on Algal Metabolism

Recent studies have revealed that C6-HSL significantly affects algal metabolism, particularly in enhancing lipid synthesis and carbon fixation processes in algal-bacterial systems.

Research Insights:

- A study demonstrated that treating Chlorella vulgaris with C6-HSL at a concentration of 400 nmol/L promoted lipid accumulation and upregulated key enzymes involved in lipid synthesis .

- The optimal concentration for enhancing enzyme activities related to carbon fixation was found to be 10 ng/L, leading to increased activities of Rubisco and carbonic anhydrase (CA) enzymes by 66.6% and 56.4%, respectively .

3. Plant Responses to C6-HSL

C6-HSL also impacts plant systems, notably influencing gene expression in Arabidopsis thaliana. Unlike many other bacterial signals, C6-HSL primarily affects growth-related genes rather than defense responses.

Case Study: Arabidopsis thaliana

- Exposure to C6-HSL resulted in distinct transcriptional changes, with notable upregulation of genes associated with cell growth and hormonal regulation .

- Interestingly, C6-HSL did not trigger systemic resistance against pathogens like Pseudomonas syringae, suggesting a more nuanced role in plant signaling compared to other AHLs .

4. Summary of Biological Activities

The following table summarizes the biological activities of this compound across different organisms:

5. Conclusion

This compound is a multifaceted compound with significant biological activities across various domains of life. Its role as a quorum sensing signal in bacteria facilitates communication that enhances biofilm formation and virulence. In algal systems, it promotes lipid accumulation and enzymatic activity crucial for carbon fixation. Furthermore, its effects on plant gene expression indicate a complex interaction between microbial signals and plant growth regulation. Continued research into C6-HSL will further elucidate its potential applications in biotechnology and agriculture.

常见问题

Q. What is the role of C6-HSL in bacterial quorum sensing (QS), and how can its activity be experimentally validated?

Basic Research Focus

C6-HSL is a key signaling molecule in the N-acyl-homoserine lactone (AHL) QS system, enabling bacterial populations to coordinate gene expression based on cell density. It regulates behaviors such as biofilm formation, virulence, and antibiotic resistance .

Methodological Validation :

- Reporter Strains : Use Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136 to detect C6-HSL activity. These strains produce violacein (a purple pigment) or induce β-galactosidase activity in response to AHLs, respectively .

- Thin-Layer Chromatography (TLC) : Combine with biosensor strains to visualize AHLs on C18 reverse-phase plates .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify C6-HSL concentrations in bacterial supernatants or environmental samples .

Q. How does C6-HSL influence plant-pathogen interactions, and what experimental models are used to study this?

Advanced Research Focus

C6-HSL exhibits dual roles: it suppresses fungal pathogens (e.g., Botrytis cinerea in tomato plants) while promoting root growth in Arabidopsis thaliana .

Contradictions in Data :

- At 60 µM, C6-HSL reduces fungal lesions in tomatoes but at 10 µM enhances Arabidopsis root elongation . These dose-dependent effects suggest context-specific signaling pathways.

Experimental Models : - Plant Pathosystems : Apply C6-HSL to tomato leaves infected with B. cinerea and measure lesion size over 72 hours .

- Hydroponic Growth Assays : Treat Arabidopsis seedlings with C6-HSL (1–100 µM) and quantify root length/shoot biomass using image analysis software .

Q. What methodologies are recommended for studying C6-HSL degradation in environmental samples?

Advanced Research Focus

Quorum quenching (QQ) enzymes or bacteria can degrade C6-HSL, disrupting microbial communication. This is critical for biofilm control in wastewater treatment .

Methodological Approaches :

- QQ Strain Screening : Isolate bacteria from activated sludge and test C6-HSL degradation using C. violaceum CV025. Degradation is indicated by reduced violacein production .

- Immobilized Enzyme Systems : Encapsulate AHL-lactonase in alginate-PVA beads and measure residual C6-HSL via LC-MS after treatment .

Q. How can researchers resolve discrepancies in C6-HSL’s effects on plant calcium signaling?

Advanced Research Focus

C6-HSL induces Ca²⁺ influx in Arabidopsis roots, but mechanisms remain debated. von Rad et al. (2008) linked it to jasmonate pathways, while later studies implicate ethylene cross-talk .

Experimental Design :

- Calcium Imaging : Use transgenic Arabidopsis expressing the Ca²⁺ reporter aequorin. Treat roots with C6-HSL (10–100 µM) and monitor luminescence kinetics .

- Mutant Analysis : Compare responses in Arabidopsis jasmonate (e.g., coi1) and ethylene (e.g., ein2) mutants to identify signaling nodes .

Q. What strategies optimize C6-HSL detection in low-concentration biological samples?

Advanced Technical Focus

Sensitive detection is critical for studying QS in complex matrices like rhizosphere soil or bacterial biofilms.

Methodological Solutions :

- Pre-concentration : Extract C6-HSL from samples using ethyl acetate, evaporate under nitrogen, and reconstitute in acetonitrile for LC-MS .

- Enhanced Biosensors : Engineer E. coli with lux-based reporters for real-time, high-throughput AHL quantification .

Q. How do synthetic QS inhibitors interact with C6-HSL, and how are these interactions characterized?

Advanced Research Focus

Tricyclic compounds (e.g., chlorpromazine) competitively inhibit C6-HSL binding to LuxR-type receptors, blocking QS .

Characterization Methods :

- Competitive Binding Assays : Mix C6-HSL with inhibitors (e.g., 25 mg/mL stock solutions) and apply to filter paper discs overlaid with CV026. Reduced violacein indicates inhibition .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to predict inhibitor efficacy .

Q. What statistical frameworks are appropriate for analyzing C6-HSL bioactivity data?

Methodological Rigor

Dose-response studies (e.g., algal inhibition or root growth assays) require robust statistical validation.

Best Practices :

- ANOVA with Post Hoc Tests : Compare treatment groups (≥3 replicates) using SPSS or R. For example, in algal inhibition assays, analyze chlorophyll a reduction with Tukey’s HSD .

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-logistic models) to calculate EC₅₀ values .

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKKPDLNLCPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347943 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-28-2 | |

| Record name | N-(2-Oxotetrahydro-3-furanyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。